molecular formula C24H23NO4S B6484948 N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide CAS No. 941925-26-4

N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide

Cat. No. B6484948
CAS RN: 941925-26-4
M. Wt: 421.5 g/mol
InChI Key: PCGHFHSTYGBUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide, also known as BMPB, is a synthetic organic compound with a variety of applications in scientific research. BMPB is a colorless solid, soluble in organic solvents, and has a melting point of 95-97°C. It is used in research laboratories for a variety of purposes, including synthesis, drug development, and analytical testing. BMPB has a wide range of biochemical and physiological effects, making it an important tool for scientists and researchers.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide has a variety of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in analytical chemistry, for the detection and quantification of a variety of compounds. N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide has also been used in drug development, as a tool for the synthesis of novel compounds with potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide is not yet fully understood. However, it is believed to act as an inhibitor of several enzymes, including lipases, phospholipases, and proteases. This inhibition of enzymes is thought to be responsible for the biochemical and physiological effects of N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide.
Biochemical and Physiological Effects
N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including lipases, phospholipases, and proteases. It has also been shown to inhibit the growth of certain bacteria, fungi, and protozoa. In addition, N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide has been shown to have anti-inflammatory and analgesic effects, as well as to have a protective effect against certain types of cancer.

Advantages and Limitations for Lab Experiments

N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide has several advantages as a tool for laboratory experiments. It is relatively inexpensive and easy to obtain, and has a wide range of biochemical and physiological effects. However, it is important to note that N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide can be toxic at high concentrations, and should be handled with care. In addition, it is important to note that N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide can inhibit the activity of enzymes, and should be used with caution in experiments involving enzymes.

Future Directions

Given the wide range of biochemical and physiological effects of N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide, there are a variety of potential future directions for research. These include further investigation into the mechanism of action of N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide, as well as its potential therapeutic applications. In addition, further research could be conducted into the use of N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide as a tool for the synthesis of novel compounds with potential therapeutic applications. Finally, further research could be conducted into the use of N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide as an inhibitor of enzymes, and its potential applications in analytical chemistry.

Synthesis Methods

N-(2-benzoyl-4-methylphenyl)-4-(benzenesulfonyl)butanamide can be synthesized from a variety of starting materials, including benzoyl chloride, 4-methylphenol, and benzenesulfonyl chloride. This reaction is typically carried out in a solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature, although other temperatures and solvents may be used. The yield of this reaction is typically high, with yields of up to 98% being reported.

properties

IUPAC Name

4-(benzenesulfonyl)-N-(2-benzoyl-4-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4S/c1-18-14-15-22(21(17-18)24(27)19-9-4-2-5-10-19)25-23(26)13-8-16-30(28,29)20-11-6-3-7-12-20/h2-7,9-12,14-15,17H,8,13,16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGHFHSTYGBUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-methylphenyl)-4-(phenylsulfonyl)butanamide

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